2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
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Overview
Description
N-(2-FLUOROPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[4,3-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with fluorophenyl groups. The presence of fluorine atoms in the structure can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of fluorophenyl groups and the final acetamide linkage. Common reagents used in these reactions include fluorobenzene derivatives, amines, and sulfur-containing compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine atoms in the structure can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its biological activity can be explored for potential use as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Medicine: The compound may have therapeutic potential for treating diseases, depending on its mechanism of action and biological targets.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups and the pyrido[4,3-d]pyrimidine core play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-FLUOROPHENYL)-2-({6-[(4-CHLOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
- N-(2-FLUOROPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
Uniqueness
The presence of fluorine atoms in N-(2-FLUOROPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can significantly influence its chemical and biological properties, making it unique compared to similar compounds with different substituents. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of N-(2-FLUOROPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H20F2N4O2S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H20F2N4O2S/c23-15-7-5-14(6-8-15)11-28-10-9-18-16(12-28)21(30)27-22(26-18)31-13-20(29)25-19-4-2-1-3-17(19)24/h1-8H,9-13H2,(H,25,29)(H,26,27,30) |
InChI Key |
FGYPKNQIQWDXPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=CC=C3F)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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